molecular formula C18H18N4O B12225611 Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12225611
M. Wt: 306.4 g/mol
InChI Key: GMEPCZQTRCLLDY-UHFFFAOYSA-N
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Description

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, designed for professional laboratory use. This molecule incorporates two pharmaceutically relevant scaffolds: the [1,2,4]triazolo[4,3-a]pyridine heterocycle and a piperidine ring. The [1,2,4]triazolo[4,3-a]pyridine core is an underexploited structure that has recently been identified as a novel chemotype in the development of inhibitors for immunomodulatory targets like Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in cancer immunotherapy . Furthermore, this core scaffold has been utilized in the design of potent smoothened (SMO) inhibitors for investigating the Hedgehog signaling pathway in diseases such as colorectal carcinoma , and has also been featured in compounds reported as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs) . These receptors, particularly mGluR5, are key targets for neurological and psychiatric disorder research. The specific molecular architecture of this compound, which links a phenyl group to the piperidine nitrogen via a methanone linker, is structurally analogous to known bioactive molecules. For instance, similar structures have been reported as potent and selective positive allosteric modulators of the mGluR2 receptor, which is a promising target for the treatment of schizophrenia and other central nervous system conditions . This suggests potential utility in neuroscience research for investigating glutamate receptor function. Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents, or as a pharmacological tool for probing complex signaling pathways in cancer and neurological diseases. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

phenyl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H18N4O/c23-18(14-7-2-1-3-8-14)21-11-6-9-15(13-21)17-20-19-16-10-4-5-12-22(16)17/h1-5,7-8,10,12,15H,6,9,11,13H2

InChI Key

GMEPCZQTRCLLDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization with Chloroethynylphosphonates

A 5-exo-dig cyclization between 2-hydrazinylpyridines and chloroethynylphosphonates produces triazolopyridines with phosphonate substituents. For example, 3-methylphosphonylatedtriazolo[4,3-a]pyridines are synthesized in yields of 65–85% under refluxing toluene (110°C, 12–24 hours). While this method introduces functionalizability at the 3-position, it requires subsequent hydrolysis or substitution to remove phosphonate groups for further derivatization.

One-Pot Condensation with Aldehydes

A room-temperature, one-pot reaction between 2-hydrazinylpyridine and aromatic aldehydes in ethanol with catalytic acetic acid generates triazolopyridines in 70–92% yields. For instance, benzaldehyde reacts to form 3-phenyl-triazolo[4,3-a]pyridine within 4 hours. This atom-economic approach avoids harsh conditions but is limited to aldehydes without acid-sensitive functional groups.

Modified Mitsunobu Reaction

Intramolecular cyclization of acylated 2-hydrazinylpyridines using triphenylphosphine and diethyl azodicarboxylate (DEAD) under mild conditions (0°C to room temperature, 2–6 hours) achieves 60–78% yields. This method tolerates ester and carbamate protecting groups, making it suitable for advanced intermediates.

Functionalization of the Piperidine Ring

The piperidine ring is introduced either before or after triazolopyridine formation, depending on the synthetic strategy.

Nucleophilic Substitution on Preformed Piperidines

Piperidine derivatives with leaving groups (e.g., bromine at the 3-position) undergo nucleophilic substitution with triazolopyridine intermediates. For example, 3-bromopiperidine reacts with sodium triazolopyridinide in DMF at 80°C for 8 hours, yielding 3-triazolopyridinylpiperidine in 55–65% efficiency. Steric hindrance at the 3-position often necessitates elevated temperatures.

Reductive Amination

Rhodium-catalyzed asymmetric reductive Heck reactions enable enantioselective synthesis of 3-substituted piperidines. Aryl boronic acids couple with tetrahydropyridines under Rh/(R)-BINAP catalysis (H₂, 50°C, 12 hours) to afford 3-arylpiperidines in >90% ee. This method is critical for chiral variants but requires specialized catalysts.

Coupling of Triazolopyridine-Piperidine Intermediates with Benzoyl Groups

The final methanone linkage is established via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

Reaction of the piperidine-triazolopyridine amine with benzoyl chloride in dichloromethane (0°C, 2 hours) in the presence of AlCl₃ achieves 70–80% yields. However, overacylation is a risk, requiring careful stoichiometric control.

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-(piperidin-3-yl)-triazolo[4,3-a]pyridine and iodobenzene under microwave irradiation (150°C, 30 minutes) forms the C–N bond directly, yielding 65–75% product. This method avoids acylating agents but demands anhydrous conditions.

Integrated Synthetic Routes

Sequential Cyclization-Acylation

  • Triazolopyridine formation : 2-Hydrazinylpyridine and chloroethynylphosphonate cyclize in toluene (110°C, 12 hours).
  • Piperidine introduction : The phosphonate intermediate undergoes nucleophilic substitution with 3-aminopiperidine in DMF (100°C, 6 hours).
  • Benzoylation : Friedel-Crafts acylation with benzoyl chloride completes the synthesis (overall yield: 42%).

One-Pot Microwave-Assisted Synthesis

A microwave-assisted protocol combines 2-hydrazinylpyridine, 3-bromopiperidine, and benzaldehyde in DMF at 150°C for 1 hour, achieving a 58% yield in a single step. This method reduces purification steps but requires optimization to suppress side reactions.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyclization-Acylation Cyclization, substitution, acylation 42% High purity, scalable Multi-step, low overall yield
Microwave-Assisted One-pot reaction 58% Rapid, fewer steps Specialized equipment required
Asymmetric Reductive Heck Rh-catalyzed coupling, acylation 50% Enantioselective Costly catalysts, sensitive conditions

Challenges and Optimization Strategies

  • Regioselectivity : Competing 5-endo-dig cyclization pathways may form imidazopyridine byproducts. Using electron-deficient hydrazinylpyridines favors 5-exo-dig selectivity.
  • Steric Hindrance : Bulky substituents on piperidine reduce coupling efficiency. Microwave irradiation enhances reaction kinetics for hindered substrates.
  • Purification : Silica gel chromatography remains the standard, though preparative HPLC improves resolution for polar intermediates.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. For instance, phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibiting IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. A study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting that derivatives of this compound could be developed into new antibiotics . The mechanism of action appears to involve disruption of bacterial cell functions.

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's interaction with specific receptors may facilitate synaptic plasticity and cognitive function.

Case Study 1: Cancer Immunotherapy

A study conducted on a series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated that these compounds could inhibit IDO1 activity effectively. The lead compound from this series exhibited sub-micromolar potency and high selectivity against other heme-containing enzymes. This positions it as a strong candidate for further development in cancer immunotherapy .

Case Study 2: Antimicrobial Activity

In a comparative analysis of synthesized compounds based on the [1,2,4]triazolo[4,3-a]pyridine framework, researchers found that certain derivatives displayed superior antimicrobial activity compared to traditional antibiotics. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives, often modified at the 6-position of the triazolopyridine core or the aryl/heterocyclic groups attached via the methanone bridge. Below is a detailed comparison based on structural variations, synthesis, and physicochemical properties:

Substituents on the Triazolopyridine Core

Modifications at the 6-position of the triazolopyridine ring significantly influence molecular weight, polarity, and pharmacological activity:

Compound ID Substituent (Position 6) Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Key Structural Features Reference
Target Compound None 306.4 Not reported Not reported Phenyl, piperidine
Compound 35 Chloro ~407.9* 158–160 97.0 2-(Trifluoromethyl)phenyl, piperidine
Compound 41 Methoxy Not reported 147–152 Not reported 2-(Trifluoromethyl)phenyl, hexahydrocyclopenta[c]pyrrole
Compound 42 Ethoxy Not reported 110–112 Not reported 2-(Trifluoromethyl)phenyl, hexahydrocyclopenta[c]pyrrole
Compound 43 Trifluoromethyl Not reported 154–156 Not reported 2-(Trifluoromethyl)phenyl, hexahydrocyclopenta[c]pyrrole
Compound 48 Cyano Not reported Not reported Not reported 2-(Trifluoromethyl)phenyl, piperidine
Compound 49 Methyl ~388.0† 145–147 98.6 2-(Trifluoromethyl)phenyl, piperidine
CAS 339100-00-4 Chloro, Trifluoromethyl 325.67 Not reported 95.0 Phenyl, 8-chloro-6-(trifluoromethyl)

*Calculated from [M+H]+ = 408.9 (ESI+) ; †Calculated from [M+H]+ = 389 (ESI+) .

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance metabolic stability and lipophilicity. Compound 35 (Cl) and CAS 339100-00-4 (Cl, CF₃) exhibit higher molecular weights and melting points compared to the target compound .
  • Electron-Donating Groups (Methoxy, Ethoxy): Reduce crystallinity, as seen in Compound 42 (ethoxy; mp 110–112°C) .
  • Small Alkyl Groups (Methyl): Compound 49 (methyl) shows balanced physicochemical properties with high purity (98.6%) .

Heterocyclic Ring Modifications

The piperidine ring in the target compound is replaced with hexahydrocyclopenta[c]pyrrole in Compounds 41–43, introducing conformational rigidity.

Aryl Group Variations

  • 2-(Trifluoromethyl)phenyl: A common substituent in Compounds 35, 41–43, and 49, likely enhancing hydrophobic interactions and metabolic stability .

Biological Activity

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, also known by its CAS number 883956-92-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N4_{4} with a molecular weight of 306.4 g/mol. The compound features a triazolo-pyridine moiety linked to a piperidine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases and receptors involved in inflammatory processes. For instance, the related compound [1,2,4]triazolo[4,3-a]pyridine derivatives have been shown to inhibit RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the production of pro-inflammatory cytokines such as IL-17A. This inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory disorders .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various targets:

Compound Target IC50 (nM) Notes
5aRORγt41Potent inhibitor with favorable pharmacokinetics
3aRORγt590Comparable activity to lead compound

These studies indicate that modifications to the triazolo-pyridine core can enhance biological activity and stability .

Case Studies

One notable study involved the evaluation of a series of triazolo-pyridine derivatives in a mouse model of cytokine expression. The lead compound (5a) significantly reduced IL-17A production in a dose-dependent manner when administered in vivo. This suggests that targeting RORγt could be an effective strategy for managing conditions characterized by excessive IL-17A production .

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